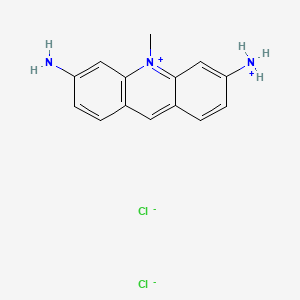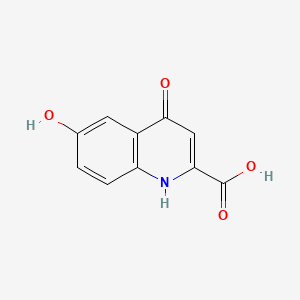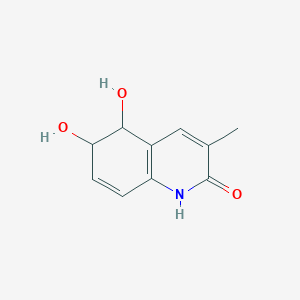
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in various natural sources, including human body fluids and tissues .
Métodos De Preparación
The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient approach to synthesize the compound . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to affect dopaminergic neurons in the central nervous system, potentially altering dopamine metabolism . The compound’s neuroprotective effects are thought to be mediated through its ability to reduce oxidative stress and inhibit apoptotic pathways .
Comparación Con Compuestos Similares
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol: A neurotoxic and neuroprotective compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective actions.
Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological properties and potential therapeutic applications.
Propiedades
Número CAS |
14919-82-5 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-9-12-6-7-17-14(13(12)10-16(15)19)8-11-4-2-1-3-5-11/h1-5,9-10,14,17-19H,6-8H2 |
Clave InChI |
GGGSEBXTKMTNBW-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
Sinónimos |
1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 1-Bn-6,7-diOH-THIQ 6,7-DHBnTIQ 6,7DHBnTIQ |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














